molecular formula C16H18N4O2S B6001080 4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide

4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide

Cat. No.: B6001080
M. Wt: 330.4 g/mol
InChI Key: LPHGXENTKDDMBA-UHFFFAOYSA-N
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Description

4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide typically involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The thiadiazole ring is then introduced through a series of condensation reactions with thiosemicarbazide derivatives. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored as a potential drug candidate due to its interactions with specific molecular targets.

    Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as 2-amino-1,3,4-thiadiazole, also show comparable biological properties.

Uniqueness

4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11-15(23-19-18-11)16(22)17-13-9-14(21)20(10-13)8-7-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHGXENTKDDMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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